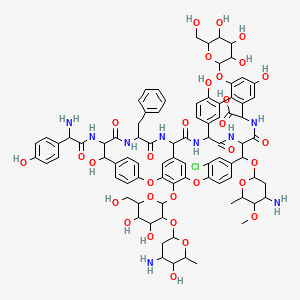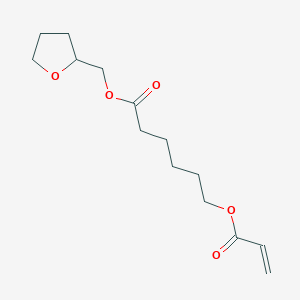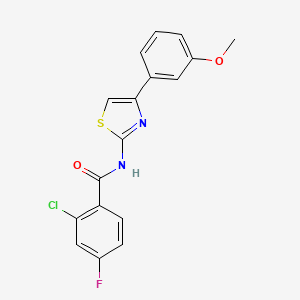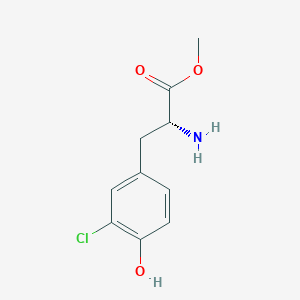
3-Chloro-D-tyrosine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-D-tyrosine methyl ester: is a derivative of the amino acid tyrosine, where the hydroxyl group on the aromatic ring is replaced by a chlorine atom, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-D-tyrosine methyl ester typically involves the chlorination of D-tyrosine followed by esterification. One common method includes the use of thionyl chloride (SOCl₂) for chlorination, followed by reaction with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production methods for amino acid methyl esters often involve the use of methanol and trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-D-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino or thiol-substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-D-tyrosine methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated amino acids on protein structure and function.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of 3-Chloro-D-tyrosine methyl ester involves its incorporation into proteins in place of tyrosine. This can affect protein folding, stability, and function due to the presence of the chlorine atom, which can alter hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-D-tyrosine methyl ester: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-D-tyrosine methyl ester: Similar structure but with an iodine atom instead of chlorine.
L-tyrosine methyl ester: The non-halogenated version of the compound.
Uniqueness: 3-Chloro-D-tyrosine methyl ester is unique due to the presence of the chlorine atom, which can confer different reactivity and biological properties compared to its brominated or iodinated counterparts .
Eigenschaften
CAS-Nummer |
690954-95-1 |
|---|---|
Molekularformel |
C10H12ClNO3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
KWTIOVPQMRSIJF-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)Cl)N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


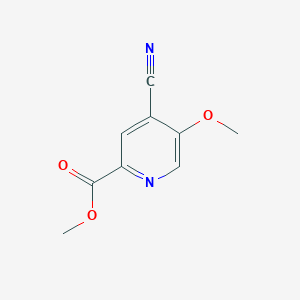
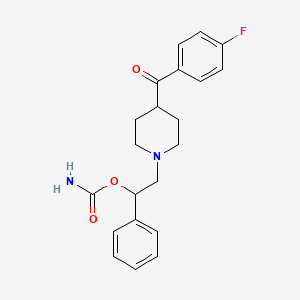
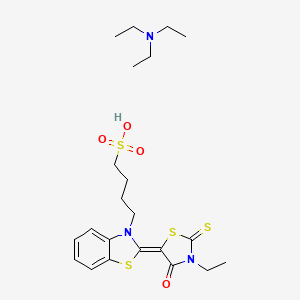
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
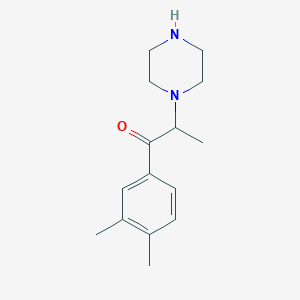
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
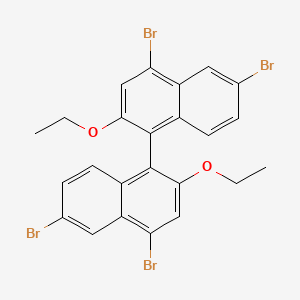
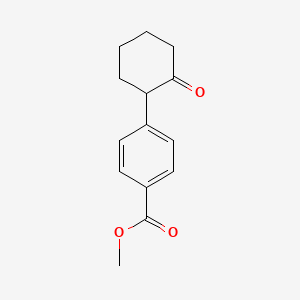
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
